![molecular formula C5H12Cl2N2 B13159136 1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride can be synthesized through organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This method affords products in high yield and enantiomeric ratio. Further modification of these products delivers natural product scaffolds, including diazabicyclo[2.2.1]heptane .
Industrial Production Methods
The industrial production methods for this compound are not extensively documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include enones, triketopiperazines, and various oxidizing and reducing agents . The reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions include natural product-like scaffolds such as prolinamide and harmicine .
Wissenschaftliche Forschungsanwendungen
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,7-Diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various chemical reactions, facilitating the formation of desired products through its unique structural properties . The exact molecular targets and pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: This compound is similar in structure and is used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives.
Prolinamide: Another compound with a similar scaffold, used in various chemical reactions.
Harmicine: A natural product-like structure derived from similar synthetic routes.
Uniqueness
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its specific structural properties and its ability to act as a catalyst in asymmetric catalysis reactions. Its high yield and enantiomeric ratio in synthetic reactions make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C5H12Cl2N2 |
|---|---|
Molekulargewicht |
171.07 g/mol |
IUPAC-Name |
1,7-diazabicyclo[2.2.1]heptane;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c1-3-7-4-2-5(1)6-7;;/h5-6H,1-4H2;2*1H |
InChI-Schlüssel |
OQGPQFTYFNLBBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
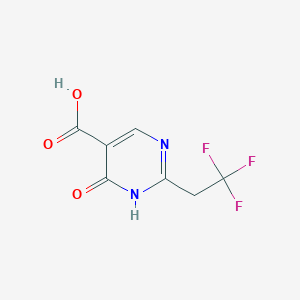
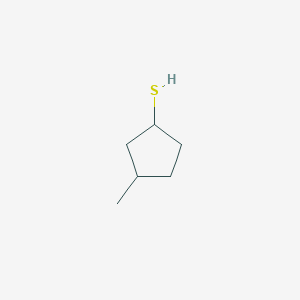
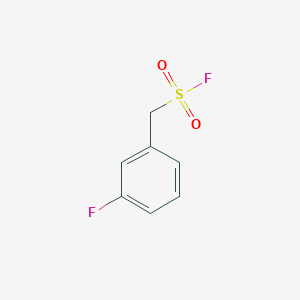
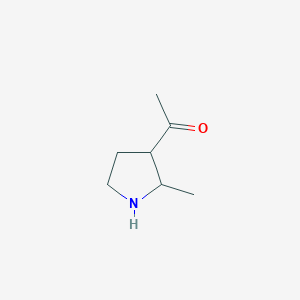
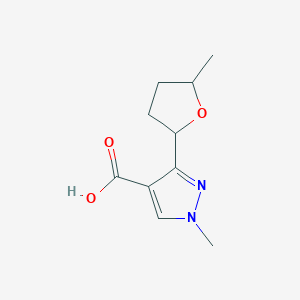
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)

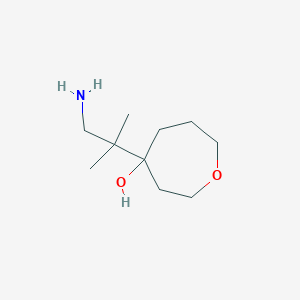

![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)



